molecular formula C14H16N2O4S B3158110 2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 855596-52-0

2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B3158110
CAS No.: 855596-52-0
M. Wt: 308.35
InChI Key: SDBOJDQLALEFHB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that exhibits a unique structure combining a thiazole ring with phenylamino and carboxylic acid ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester, one typical approach involves the condensation of 3,4-dimethoxy aniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually facilitated by using coupling reagents like EDCI or DCC and base catalysts such as triethylamine.

  • Step 1: : Dissolve 3,4-dimethoxy aniline in an appropriate solvent (like dichloromethane).

  • Step 2: : Add thiazole-4-carboxylic acid ethyl ester to the reaction mixture.

  • Step 3: : Introduce coupling reagent and base to initiate the condensation.

  • Step 4: : Stir the reaction at room temperature for several hours until completion.

Industrial Production Methods

In industrial settings, the production process may be scaled up using automated reactors and continuous flow systems to ensure uniformity and efficiency. Optimized conditions, including precise temperature control and high-purity reagents, are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the ester group to alcohol can be achieved using lithium aluminium hydride.

  • Substitution: : The compound may participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Nucleophiles such as alkyl halides in polar solvents like dimethylformamide.

Major Products

  • Oxidation: : Corresponding carboxylic acid derivatives.

  • Reduction: : Formation of alcohols from ester groups.

  • Substitution: : New compounds featuring substituted groups on the aromatic ring.

Scientific Research Applications

The compound is of significant interest in various fields:

  • Chemistry: : Used as a precursor for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in pharmacological studies.

  • Medicine: : Evaluated for its possible therapeutic effects due to its unique structural features.

  • Industry: : Employed in the development of new materials and chemical sensors.

Mechanism of Action

2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester exerts its effects through several mechanisms:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to the combination of the dimethoxy-phenyl and thiazole motifs, which are less common in combination within a single molecule.

Similar Compounds

  • 2-Phenylamino-thiazole-4-carboxylic acid ethyl ester

  • 2-(3,4-Dimethoxy-phenylamino)-oxazole-4-carboxylic acid ethyl ester

This is an overview, but it scratches the surface. If there's a specific detail or section you want to dive deeper into, let's go for it!

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-4-20-13(17)10-8-21-14(16-10)15-9-5-6-11(18-2)12(7-9)19-3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOJDQLALEFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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